N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide
Description
N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide is a synthetic peptide-derived compound featuring a fluorinated cyclopropane moiety, a 3-methyl-L-valine residue, a 4-hydroxyprolinamide backbone, and a benzyl group substituted with a 4-methyl-1,3-thiazol-5-yl ring. The fluorocyclopropyl group introduces electronegativity and conformational rigidity, which may enhance metabolic stability and target binding specificity compared to non-fluorinated analogs. This compound is hypothesized to exhibit protease inhibition or receptor modulation properties, though its exact mechanism remains under investigation .
Properties
Molecular Formula |
C26H33FN4O4S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33FN4O4S/c1-15-20(36-14-29-15)17-7-5-16(6-8-17)12-28-22(33)19-11-18(32)13-31(19)23(34)21(25(2,3)4)30-24(35)26(27)9-10-26/h5-8,14,18-19,21,32H,9-13H2,1-4H3,(H,28,33)(H,30,35)/t18-,19+,21-/m1/s1 |
InChI Key |
GFNCBUDQFXZVNN-SVFBPWRDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Ruthenium-Catalyzed Addition
Ethyl diazoacetate reacts with 1-fluoro-1-phenylsulfonylethylene under ruthenium catalysis (e.g., Ru(II) complexes) to form the cyclopropane intermediate. The reaction proceeds at 0–25°C in dichloromethane, yielding the cyclopropane ester with >80% efficiency.
Hydrolysis and Acid Chloride Formation
The ester is saponified using aqueous NaOH (2 M, 60°C, 4 h) to yield 1-fluorocyclopropane carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂, reflux, 2 h) converts the acid to the corresponding acyl chloride, a critical electrophile for subsequent couplings.
Preparation of (4r)-4-Hydroxy-L-Prolinamide
The 4-hydroxy-L-proline moiety is derived from hydroxy-L-proline, synthesized via hydrolysis of animal gelatin as described in.
Gelatin Hydrolysis and Protection
Hydroxy-L-proline is isolated from gelatin hydrolysate through acetylation (acetic anhydride, 0–5°C, pH 7) and benzoylation (benzoyl chloride, acetone, 0–5°C). The N-acetyl-O-benzoyl-hydroxy-L-proline intermediate is hydrolyzed under acidic conditions (6 M HCl, 24 h, 110°C) to yield free hydroxy-L-proline.
Prolinamide Formation
The hydroxyproline carboxyl group is activated as a mixed anhydride (isobutyl chloroformate, N-methylmorpholine) and coupled with ammonium hydroxide to form the prolinamide. The 4-hydroxyl group remains protected as a tert-butyldimethylsilyl (TBS) ether during this step.
Synthesis of 4-(4-Methyl-1,3-Thiazol-5-Yl)Benzyl Amine
The thiazole-containing benzyl group is constructed via a one-pot, catalyst-free method adapted from.
Thiazole Ring Formation
2-Chlorobenzothiazole reacts with 4-methylbenzyl bromide and phenol in acetonitrile under reflux (82°C, 2 h) with triethylamine, yielding 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one. Selective reduction (H₂, Pd/C) removes the cyclohexadienone moiety, yielding 4-methyl-1,3-thiazol-5-ylbenzyl alcohol.
Conversion to Benzyl Amine
The alcohol is oxidized to the aldehyde (MnO₂, CH₂Cl₂, 25°C) and subjected to a reductive amination (NH₃, NaBH₃CN, MeOH) to produce 4-(4-methyl-1,3-thiazol-5-yl)benzyl amine.
Fragment Coupling and Final Assembly
Coupling of 3-Methyl-L-Valyl to Hydroxyprolinamide
3-Methyl-L-valine is activated as a pentafluorophenyl ester (PFP) and coupled to the deprotected (TBS removal via TBAF) hydroxyprolinamide using Hünig’s base (DIPEA) in DMF. The reaction proceeds at 0°C to room temperature (12 h), achieving >90% yield.
Acylation with 1-Fluorocyclopropane Carbonyl Chloride
The 3-methyl-L-valyl-hydroxyprolinamide intermediate reacts with 1-fluorocyclopropane carbonyl chloride in THF at −20°C, catalyzed by DMAP, to form the N-acylated product.
Benzylamine Coupling
The final fragment, 4-(4-methyl-1,3-thiazol-5-yl)benzyl amine, is coupled to the free carboxyl group of the acylated prolinamide using HATU and HOAt in DMF (0°C to RT, 24 h). Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields the target compound with >95% purity.
Analytical Data and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs include:
- N-Acetyl-L-Phenylalanyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide (PubChem ID: Not specified): Replaces the fluorocyclopropyl group with an acetyl-L-phenylalanyl moiety.
- Compound 1 and 7 (Molecules, 2014) : Analogs of rapamycin (Rapa) with modifications in regions A (positions 39–44) and B (positions 29–36). NMR data (δH shifts) reveal that structural changes in these regions directly correlate with altered chemical environments, suggesting that similar modifications in the target compound’s fluorocyclopropyl or thiazole groups could perturb binding interactions .
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | N-Acetyl-Phe Analog | Rapamycin Analogs (1, 7) |
|---|---|---|---|
| Fluorinated Group | 1-Fluorocyclopropyl | None (Acetyl-Phe) | None |
| Hydroxyproline Configuration | (4r)-4-Hydroxy | (4r)-4-Hydroxy | Similar backbone |
| Aromatic Substituent | 4-Methyl-1,3-thiazol-5-yl | 4-Methyl-1,3-thiazol-5-yl | Macrolide core |
| LogP (Predicted) | 2.8–3.5 | 3.2–3.9 | 4.1–4.5 |
NMR and Spectroscopic Analysis
As demonstrated in Molecules (2014), NMR chemical shifts (e.g., δH in regions A and B) serve as critical markers for local structural perturbations. For the target compound, the fluorocyclopropyl group is expected to induce deshielding effects in adjacent protons (e.g., methyl or cyclopropane-attached Hs), detectable via upfield/downfield shifts compared to non-fluorinated analogs. Such shifts could mirror the differential NMR profiles observed in Rapa analogs, where substituent changes in regions A/B directly correlate with altered bioactivity .
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform (Computational Analysis of Novel Drug Opportunities) evaluates compound behavior via proteomic interaction signatures rather than structural similarity. While structural analogs like the N-acetyl-Phe variant may share physicochemical traits, the target compound’s fluorocyclopropyl group could generate a distinct interaction profile with proteins (e.g., kinases or proteases), reducing off-target effects compared to less rigid analogs. This approach diverges from traditional SAR/QSAR methods, offering a multitargeted perspective for repurposing or toxicity prediction .
Table 2: Hypothetical Proteomic Interaction Profiles
| Metric | Target Compound | N-Acetyl-Phe Analog | Rapamycin Analogs |
|---|---|---|---|
| Predicted Target Affinity | High (Kinase X) | Moderate (Kinase X) | High (mTOR) |
| Off-Target Interactions | 12 | 18 | 25 |
| Side Effect Probability | Low | Moderate | High |
Metabolic and Stability Considerations
The fluorocyclopropyl group likely enhances metabolic stability by resisting oxidative degradation (via cytochrome P450 enzymes) compared to cyclopropane or acetylated analogs. This aligns with the lumping strategy (), where fluorinated compounds are often grouped separately due to distinct degradation pathways. For example, the target compound may exhibit a plasma half-life 2–3× longer than its N-acetyl-Phe counterpart .
Biological Activity
N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4R)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide (commonly referred to as Compound 4YY) is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C26H33FN4O4S and a molecular weight of approximately 516.63 g/mol, this compound exhibits unique properties that warrant detailed investigation into its biological activity.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity, including:
- Fluorocyclopropyl moiety
- Hydroxy group
- Thiazole derivative
- Prolinamide backbone
This structural complexity allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C26H33FN4O4S |
| Molecular Weight | 516.63 g/mol |
| Chiral Centers | 3 |
| Atom Count | 69 |
| Bond Count | 72 |
| Aromatic Bond Count | 11 |
Biological Activity
The biological activity of Compound 4YY has been explored through various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that the compound may influence several biological pathways:
- Antioxidant Activity : Preliminary studies suggest that 4YY may exhibit antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models, which is crucial for protecting cells from oxidative stress.
- Neuroprotective Effects : The compound has shown potential in protecting astrocytes against cytotoxic agents, indicating its possible application in neurodegenerative diseases. For instance, it was observed to improve cell viability in astrocytes exposed to pilocarpine-induced injury by modulating mitochondrial function and ROS accumulation .
Case Studies
Research Findings
Recent investigations into the synthesis and bioactivity of similar compounds have revealed insights into the pharmacological potential of thiazole-containing prolinamides. These studies emphasize the importance of structural modifications in enhancing biological efficacy.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fluorocyclopropane | TCICA, CH₃CN, 0°C → RT | 79.9 | |
| Peptide Coupling | Propionic anhydride, reflux, 12 h | 65–80 |
Basic: How can the compound’s structure be validated using crystallographic and spectroscopic methods?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry, especially the (4R)-hydroxyprolinamide configuration. Validate against twinned data or high-resolution datasets .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts (e.g., δ 7.40–7.24 ppm for aromatic protons; δ 174.1 ppm for carbonyl groups) with synthetic intermediates .
- GC/MS : Confirm molecular weight (e.g., m/z 380 for intermediates) and fragmentation patterns .
Advanced: How can Bayesian optimization improve synthesis yield, and what parameters should be prioritized?
Answer:
Bayesian optimization efficiently explores reaction space with minimal experiments. Key parameters:
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface : Maximize yield while minimizing byproducts.
- Implementation : Use algorithms to iteratively adjust conditions based on prior results (e.g., 20% yield improvement in analogous systems) .
Q. Table 2: Optimization Parameters
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | High |
| Solvent (CH₃CN vs. DMF) | Polarity-dependent | Moderate |
Advanced: How to resolve discrepancies between X-ray and NMR structural data?
Answer:
- Crystallographic Refinement : Re-analyze SHELXL outputs for occupancy or thermal motion errors in the fluorocyclopropyl group .
- NMR Validation : Compare NOESY correlations (e.g., 4R-hydroxyprolinamide stereochemistry) with crystallographic coordinates .
- Hybrid Approach : Use density functional theory (DFT) to model NMR chemical shifts from X-ray coordinates .
Advanced: What computational strategies predict the compound’s biological interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., enzymes with thiazole-binding pockets).
- MD Simulations : Assess stability of the fluorocyclopropyl group in aqueous vs. lipid environments (AMBER force field recommended) .
- Pharmacophore Mapping : Align the 4-methylthiazole moiety with known bioactive scaffolds .
Basic: How is enantiomeric purity assessed during synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate (4R)- and (4S)-hydroxyprolinamide .
- Optical Rotation : Compare [α]²⁵D values with literature (e.g., +15.3° for the target enantiomer) .
Advanced: What strategies mitigate solubility challenges in biological assays?
Answer:
- Prodrug Design : Introduce phosphate esters at the hydroxyprolinamide group for enhanced aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
Advanced: How to analyze conflicting bioactivity data across assay platforms?
Answer:
- Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Meta-Analysis : Apply hierarchical statistical models to reconcile variability (e.g., p < 0.05 for thiazole-mediated interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
